molecular formula C9H9N3O2 B13547060 5-Amino-1-methyl-1H-benzimidazole-7-carboxylic acid

5-Amino-1-methyl-1H-benzimidazole-7-carboxylic acid

Cat. No.: B13547060
M. Wt: 191.19 g/mol
InChI Key: MRIBCQNOWJKIAP-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a carboxylic acid group attached to a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1-methyl-1H-benzimidazole with suitable carboxylating agents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine (TEA) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    5-Amino-1-methyl-1H-pyrazole-4-carboxamide: This compound shares a similar structure but has a pyrazole ring instead of a benzodiazole ring.

    5-Amino-1-methyl-1H-benzimidazole-7-carboxylic acid: This compound is closely related and differs only by the position of the carboxylic acid group.

Uniqueness: 5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-amino-3-methylbenzimidazole-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-12-4-11-7-3-5(10)2-6(8(7)12)9(13)14/h2-4H,10H2,1H3,(H,13,14)

InChI Key

MRIBCQNOWJKIAP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC(=CC(=C21)C(=O)O)N

Origin of Product

United States

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